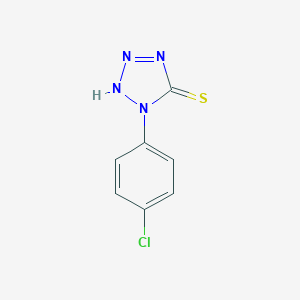

1-(4-Chloro-phenyl)-1H-tetrazole-5-thiol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Tetrazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-chlorophenyl)-2H-tetrazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN4S/c8-5-1-3-6(4-2-5)12-7(13)9-10-11-12/h1-4H,(H,9,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPTIWFZSPZVBEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=S)N=NN2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80181609 | |

| Record name | 1-(4-Chlorophenyl)tetrazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80181609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27143-76-6 | |

| Record name | 1-(4-Chlorophenyl)tetrazole-2-thione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027143766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Chlorophenyl)tetrazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80181609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-chloro-phenyl)-1H-tetrazole-5-thiol: Properties and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known basic properties of 1-(4-chloro-phenyl)-1H-tetrazole-5-thiol, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of data for this specific molecule, this guide also incorporates information from closely related analogs to infer potential characteristics and guide future research.

Chemical and Physical Properties

Quantitative data for this compound is not extensively documented in publicly available literature. However, based on the properties of its parent compound, 1-phenyl-1H-tetrazole-5-thiol, and related structures, we can infer certain characteristics.

| Property | Value | Source/Comment |

| Molecular Formula | C₇H₅ClN₄S | Calculated |

| Molecular Weight | 212.66 g/mol | Calculated |

| Appearance | White to pale cream crystals or powder | Inferred from 1-phenyl-1H-tetrazole-5-thiol |

| Melting Point | Not available | Data for 1-phenyl-1H-tetrazole-5-thiol is ~150 °C (decomposes). The chloro-substitution may alter this. |

| Solubility | Not available | Likely soluble in organic solvents like DMSO and DMF. |

| pKa | Not available | The thiol group is expected to be acidic. |

Spectroscopic Data:

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the protons on the chlorophenyl ring. The chemical shifts will be influenced by the electron-withdrawing nature of the chlorine atom and the tetrazole ring. A broad signal for the thiol proton (SH) is also expected. |

| ¹³C NMR | Resonances for the carbon atoms of the chlorophenyl ring and the tetrazole ring. The carbon attached to the thiol group will have a characteristic chemical shift. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (if in tautomeric form), C=N stretching of the tetrazole ring, C-S stretching, and vibrations associated with the substituted benzene ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound would be expected, along with fragmentation patterns characteristic of the tetrazole and chlorophenyl moieties. |

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly published. However, a general synthetic route can be adapted from the synthesis of 1-phenyl-1H-tetrazole-5-thiol and its derivatives.[1]

General Synthesis of 1-Aryl-1H-tetrazole-5-thiols:

A common method involves the cyclization of an aryl isothiocyanate with sodium azide.

-

Materials: 4-chlorophenyl isothiocyanate, sodium azide, solvent (e.g., water, DMF), acid for workup (e.g., HCl).

-

Procedure:

-

Dissolve 4-chlorophenyl isothiocyanate in a suitable solvent.

-

Add a solution of sodium azide portion-wise while monitoring the reaction temperature.

-

The reaction mixture is typically stirred at room temperature or heated to facilitate the cyclization.

-

Reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled and acidified to precipitate the product.

-

The crude product is collected by filtration, washed with water, and dried.

-

Purification can be achieved by recrystallization from an appropriate solvent system.

-

Biological Activity and Potential Signaling Pathways

Direct studies on the biological activity of this compound are scarce. However, research on structurally similar compounds provides insights into its potential pharmacological profile.

Antimicrobial Activity:

A study on the closely related compound, 5-(4-chlorophenyl)-1H-tetrazole (lacking the thiol group and the N-phenyl substituent), demonstrated antibacterial effects against various hospital-isolated bacterial strains. This suggests that the 4-chlorophenyl tetrazole scaffold may possess inherent antimicrobial properties. The introduction of the thiol group could potentially modulate this activity.

Anticancer Potential:

Derivatives of 1-aryl-tetrazoles have been investigated as potential anticancer agents. For instance, a series of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols were designed as microtubule destabilizers. These compounds inhibit tubulin polymerization, a critical process in cell division, leading to cell cycle arrest and apoptosis in cancer cells. While this is not direct evidence for the activity of this compound, it highlights a potential mechanism of action for this class of compounds.

Based on these findings, a hypothetical signaling pathway for the anticancer activity of a tetrazole derivative targeting microtubule dynamics can be proposed.

References

1-(4-Chloro-phenyl)-1H-tetrazole-5-thiol CAS number and structure.

An In-Depth Technical Guide to 1-(4-Chloro-phenyl)-1H-tetrazole-5-thiol

Chemical Identity and Structure

CAS Number: 27143-76-6[1]

Chemical Name: this compound

Molecular Formula: C₇H₅ClN₄S

Molecular Weight: 212.66 g/mol

Structure:

The molecular structure of this compound consists of a central five-membered tetrazole ring. A thiol (-SH) group is attached at the 5-position of the tetrazole ring. A 4-chlorophenyl group (a benzene ring substituted with a chlorine atom at the para position) is attached to the nitrogen at the 1-position of the tetrazole ring. The compound exists in tautomeric equilibrium with its thione form, 1-(4-chlorophenyl)-1,4-dihydro-5H-tetrazole-5-thione.

Physicochemical and Spectroscopic Data

While specific quantitative data for this compound is not extensively available in the public domain, data for the closely related parent compound, 1-phenyl-1H-tetrazole-5-thiol, provides valuable reference points.

Table 1: Physicochemical Properties of 1-phenyl-1H-tetrazole-5-thiol (Analogue)

| Property | Value | Reference |

| CAS Number | 86-93-1 | [2][3][4] |

| Molecular Formula | C₇H₆N₄S | [2][4] |

| Molecular Weight | 178.214 g/mol | [2] |

| Physical Description | White odorless crystalline powder | [3] |

| IUPAC Name | 1-phenyl-2H-tetrazole-5-thione | [3][4] |

Table 2: Spectroscopic Data for a Derivative: 2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-1-phenylethan-1-one

| Spectral Data | Observed Peaks/Shifts |

| IR (KBr, cm⁻¹) | 1685 (C=O), 1591 (C=N), 1489, 1446 (C=C) |

| ¹H NMR (CDCl₃, δ ppm) | 4.65 (s, 2H, S-CH₂), 7.45-7.70 (m, 7H, Ar-H), 7.95 (d, 2H, J=7.2 Hz, Ar-H) |

| ¹³C NMR (CDCl₃, δ ppm) | 39.5 (S-CH₂), 123.0, 128.8, 129.0, 130.2, 133.0, 134.2, 136.0, 153.8 (Ar-C & C=N), 192.5 (C=O) |

Note: Data is for a derivative as a representative example of expected spectroscopic features.

Synthesis and Experimental Protocols

The synthesis of 1-substituted-1H-tetrazole-5-thiols typically involves the cyclization of an isothiocyanate with an azide salt. The following is a representative protocol for the synthesis of the parent compound, 1-phenyl-1H-tetrazole-5-thiol, which can be adapted for the chloro-substituted analogue by starting with 4-chlorophenyl isothiocyanate.

Experimental Protocol: Synthesis of 1-phenyl-1H-tetrazole-5-thiol

This protocol is based on the synthesis of 1-phenyl-1H-tetrazole-5-thiol (A1) as described in a study on novel tetrazole derivatives.[5]

Materials:

-

Phenyl isothiocyanate

-

Sodium azide (NaN₃)

-

Water (as solvent)

-

Hydrochloric acid (for acidification)

-

Suitable solvent for recrystallization (e.g., ethanol)

Procedure:

-

A mixture of phenyl isothiocyanate (1 equivalent) and sodium azide (a slight excess, e.g., 1.1 equivalents) is prepared in water.

-

The reaction mixture is heated under reflux for a specified period (e.g., 4-6 hours), with constant stirring. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The solution is then acidified with a dilute solution of hydrochloric acid to precipitate the product.

-

The resulting solid precipitate is collected by filtration and washed thoroughly with cold water to remove any unreacted sodium azide and other water-soluble impurities.

-

The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 1-phenyl-1H-tetrazole-5-thiol.[5]

Expected Outcome:

The synthesis is reported to produce a relatively high yield of the desired product.[5] The identity and purity of the synthesized compound are confirmed through spectroscopic methods such as IR, ¹H NMR, and ¹³C NMR, and by determining its melting point.

Biological and Pharmacological Significance

Tetrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, often used as bioisosteres for carboxylic acids.[6] They exhibit a wide range of biological activities.

-

Antimicrobial Activity: Many 5-thio-substituted tetrazole derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.[6][7] Studies on various derivatives of 1-phenyl-1H-tetrazole-5-thiol have shown inhibition against bacteria such as E. coli and Staphylococcus aureus.[5]

-

Anti-inflammatory Activity: Certain tetrazole derivatives have demonstrated potent anti-inflammatory activity.[6]

-

Other Potential Applications: The tetrazole moiety is present in various approved and candidate drugs, highlighting its importance in drug design.[8] Research has also explored their use as anticonvulsants, anticancer agents, and for their role as ligands in coordination chemistry.[6][9]

The presence of the 4-chlorophenyl group in the target molecule may modulate its lipophilicity and electronic properties, potentially influencing its biological activity and pharmacokinetic profile.

Diagrams and Workflows

General Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of this compound.

Caption: Workflow for Synthesis and Characterization.

Logical Relationship of Tetrazole Core to Applications

This diagram shows the relationship between the core chemical structure and its potential applications based on the activities of related compounds.

Caption: Structure-Activity-Application Relationship.

References

- 1. This compound | 27143-76-6 [chemicalbook.com]

- 2. 1H-Tetrazole-5-thiol, 1-phenyl- [webbook.nist.gov]

- 3. 1-Phenyl-5-mercaptotetrazole | C7H6N4S | CID 690730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A12656.22 [thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. mdpi.com [mdpi.com]

- 9. scielo.org.za [scielo.org.za]

The Tetrazole Revolution: A Century of Discovery and Development in Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The journey of the tetrazole ring, a humble five-membered heterocycle containing four nitrogen atoms and one carbon, is a remarkable story of serendipitous discovery, slow-burning curiosity, and eventual explosive growth in chemical and pharmaceutical sciences. Though absent in nature, its unique physicochemical properties and synthetic accessibility have established it as a privileged scaffold in modern drug design and materials science. This technical guide delves into the historical discovery, development of synthetic methodologies, and the pivotal role of tetrazole compounds in chemistry, with a particular focus on their application as bioisosteres for carboxylic acids—a strategy that has culminated in numerous FDA-approved therapeutics.

The Dawn of Tetrazole Chemistry: A Serendipitous Discovery

The narrative of tetrazole chemistry begins in 1885 with the Swedish chemist J. A. Bladin.[1] While investigating the reactions of dicyanophenylhydrazine with nitrous acid, he unexpectedly synthesized the first derivative of this novel ring system.[1] For over half a century following Bladin's pioneering work, the field of tetrazole chemistry remained a relatively niche area of study. By 1950, only a few hundred derivatives had been reported.[2][3] The initial synthetic routes were often challenging and involved hazardous reagents, which limited their widespread application.

The true potential of tetrazoles began to be realized in the mid-20th century as their utility in pharmacology, agriculture, and materials science became increasingly apparent.[2] This surge in interest was largely driven by the recognition of the tetrazole ring as a bioisostere for the carboxylic acid group, a pivotal concept in rational drug design.[4]

The Evolution of Synthetic Methodologies: From Hazardous to High-Efficiency

The primary and most versatile route to 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile (R-C≡N) and an azide source, famously known as the Huisgen cycloaddition.[1] The evolution of this fundamental reaction mirrors the broader advancements in organic chemistry, trending towards safer reagents, milder conditions, and greater efficiency.

Early Methods (c. 1885 - 1950s)

Early synthetic approaches were often characterized by harsh reaction conditions and the use of hazardous materials like hydrazoic acid (HN₃), which is highly toxic and explosive. These initial methods, while groundbreaking, were not amenable to large-scale synthesis or the creation of diverse compound libraries.

The Huisgen [3+2] Cycloaddition: A Paradigm Shift (c. 1950s onwards)

The development of the Huisgen 1,3-dipolar cycloaddition revolutionized tetrazole synthesis. This reaction, involving the addition of an azide to a nitrile, provided a more general and reliable method for preparing 5-substituted-1H-tetrazoles. An early and widely adopted protocol involved the reaction of a nitrile with sodium azide and ammonium chloride in a solvent like N,N-dimethylformamide (DMF).[5]

Modern Synthetic Innovations (c. 2000s - Present)

Recent decades have witnessed a proliferation of innovative and refined methods for tetrazole synthesis, focusing on improved safety, efficiency, and environmental friendliness.

-

Aqueous Synthesis: In 2001, Sharpless and coworkers demonstrated that the reaction of nitriles with sodium azide could be efficiently catalyzed by zinc salts (e.g., ZnBr₂) in water, offering a greener alternative to traditional organic solvents.[6]

-

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly accelerate the cycloaddition reaction, often leading to higher yields in shorter reaction times.[6]

-

Multicomponent Reactions (MCRs): Convergent strategies like the Ugi and Passerini tetrazole syntheses enable the rapid assembly of complex, substituted tetrazoles from three or more starting materials in a single step, greatly enhancing synthetic efficiency.[1]

-

Continuous Flow Synthesis: To address the safety concerns associated with azide chemistry, microreactor technology has emerged as a powerful tool. By conducting the reaction in a continuous flow system, only small quantities of reagents are reacting at any given moment, drastically reducing the risk of explosion. This also permits safe operation at elevated temperatures and pressures, further accelerating the reaction.

The evolution of these synthetic routes is a testament to the ingenuity of chemists in overcoming significant synthetic challenges to unlock the full potential of the tetrazole scaffold.

Quantitative Data Summary

The following tables summarize key quantitative data related to the physicochemical properties of seminal tetrazole compounds and a comparison of historical versus modern synthetic methodologies.

| Compound Name | Molecular Formula | Melting Point (°C) | Solubility | pKa |

| 5-Methyl-1H-tetrazole | C₂H₄N₄ | 142-146[7][8] | Soluble in water[7] | ~5.3 |

| 5-Phenyl-1H-tetrazole | C₇H₆N₄ | 216 (dec.)[2] | Slightly soluble in DMSO and Methanol[2] | 4.28 (Predicted)[2] |

Table 1: Physicochemical Properties of Early Tetrazole Compounds

| Method | Reagents | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) | Safety Considerations |

| Early Methods | ||||||

| Bladin (1885) | Dicyanophenylhydrazine, Nitrous Acid | Not specified in readily available sources | Not specified | Not specified | Not specified | Use of unstable nitrous acid. |

| Huisgen Cycloaddition (mid-20th Century) | Nitrile, NaN₃, NH₄Cl | DMF | ~100-120 | 24-48 h | 60-80 | Use of toxic DMF and potentially explosive sodium azide at elevated temperatures. |

| Modern Methods | ||||||

| Aqueous Synthesis (Sharpless, 2001) | Nitrile, NaN₃, ZnBr₂ | Water | Reflux | 12-24 h | 80-95 | Greener solvent, but still uses azide. |

| Microwave-Assisted | Nitrile, NaN₃, Et₃N·HCl | Nitrobenzene | 160-200 | 10-30 min | 85-98 | Rapid heating of azides requires caution. |

| Continuous Flow | Nitrile, NaN₃ | NMP/Water | 190 | 20 min | >95 | Significantly improved safety by minimizing reactant volume at high temperatures.[9] |

Table 2: Comparison of Synthetic Methodologies for 5-Substituted-1H-Tetrazoles

Experimental Protocols

This section provides detailed methodologies for key historical experiments in the development of tetrazole chemistry.

Bladin's First Synthesis of a Tetrazole Derivative (1885) - A Reconstructed Protocol

Disclaimer: The following protocol is a reconstruction based on the available historical literature. The original 1885 publication by J.A. Bladin in "Berichte der deutschen chemischen Gesellschaft" lacks the detailed experimental procedures common in modern chemical literature. This protocol should be treated as a historical interpretation and not a validated laboratory procedure.

Objective: To synthesize the first reported tetrazole derivative from dicyanophenylhydrazine.

Reactants:

-

Dicyanophenylhydrazine

-

Nitrous acid (generated in situ from sodium nitrite and a mineral acid)

Procedure:

-

A solution of dicyanophenylhydrazine is prepared in a suitable solvent (likely an aqueous acidic medium).

-

The solution is cooled in an ice bath.

-

A solution of sodium nitrite is added dropwise to the cooled solution of dicyanophenylhydrazine, leading to the in situ formation of nitrous acid.

-

The reaction mixture is stirred for a specified period at a low temperature.

-

The product is expected to precipitate from the reaction mixture. The solid is collected by filtration, washed with cold water, and dried.

Expected Observations: The formation of a new crystalline solid, the first tetrazole derivative, would have been observed. Bladin would have then subjected this compound to elemental analysis and other characterization methods available at the time to determine its empirical formula.

Representative Huisgen [3+2] Cycloaddition for the Synthesis of 5-Phenyl-1H-tetrazole (Mid-20th Century Protocol)

Objective: To synthesize 5-phenyl-1H-tetrazole from benzonitrile and sodium azide.

Materials:

-

Benzonitrile

-

Sodium azide (NaN₃)

-

Ammonium chloride (NH₄Cl)

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl), concentrated

-

Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add benzonitrile (1.0 eq), sodium azide (1.2 eq), and ammonium chloride (1.1 eq).

-

Add a sufficient volume of DMF to dissolve the reactants and allow for efficient stirring.

-

Heat the reaction mixture to 100-120 °C and maintain it at this temperature with vigorous stirring for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker containing an excess of water.

-

Acidify the aqueous solution to a pH of ~2 by the slow addition of concentrated hydrochloric acid. This will protonate the tetrazolate anion, causing the 5-phenyl-1H-tetrazole to precipitate.

-

Collect the white solid by vacuum filtration and wash it thoroughly with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure 5-phenyl-1H-tetrazole.

Visualizing Key Concepts in Tetrazole Development

The following diagrams, generated using the DOT language, illustrate key logical relationships and workflows in the historical development and application of tetrazole compounds.

Conclusion: A Privileged Scaffold with a Bright Future

From its serendipitous discovery over a century ago, the tetrazole ring has evolved from a chemical curiosity into a cornerstone of modern medicinal chemistry and materials science. The development of robust and efficient synthetic methodologies, particularly the Huisgen [3+2] cycloaddition and its modern variants, has been instrumental in this transformation. The recognition of the tetrazole moiety as a bioisosteric replacement for the carboxylic acid group has had a profound impact on drug discovery, leading to the development of important therapeutics like the antihypertensive drug Losartan.[4] As synthetic chemists continue to innovate and our understanding of the biological roles of tetrazoles deepens, this unique heterocyclic scaffold is poised to play an even more significant role in the development of new medicines and advanced materials for years to come.

References

- 1. Losartan | C22H23ClN6O | CID 3961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Phenyltetrazole CAS#: 18039-42-4 [m.chemicalbook.com]

- 3. One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. openaccessjournals.com [openaccessjournals.com]

- 5. thieme-connect.com [thieme-connect.com]

- 6. 1H-Tetrazole synthesis [organic-chemistry.org]

- 7. chembk.com [chembk.com]

- 8. 5-Methyl-1H-tetrazole 97 4076-36-2 [sigmaaldrich.com]

- 9. files01.core.ac.uk [files01.core.ac.uk]

The 1-Phenyl-1H-tetrazole-5-thiol Scaffold: A Privileged Core in Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1-phenyl-1H-tetrazole-5-thiol (PTT) scaffold has emerged as a cornerstone in medicinal chemistry, offering a versatile platform for the design of novel therapeutic agents. Its unique physicochemical properties, particularly its role as a bioisosteric replacement for carboxylic acids, have propelled its integration into a wide array of drug discovery programs.[1][2][3] This technical guide provides a comprehensive overview of the PTT core, encompassing its synthesis, biological activities, and applications in drug design, with a focus on anticancer and antibacterial agents.

Synthesis of the 1-Phenyl-1H-tetrazole-5-thiol Scaffold and Its Derivatives

The foundational synthesis of 1-phenyl-1H-tetrazole-5-thiol (A1) is achieved through the reaction of phenylisothiocyanate with sodium azide in an aqueous medium.[4][5] This parent compound serves as a versatile starting material for the generation of a diverse library of derivatives through various chemical modifications.

A common strategy involves the alkylation of the thiol group. For instance, reaction of the parent PTT with reagents such as chloroacetone, phenacyl bromide, or ethyl chloroacetate leads to the formation of thioether derivatives (A2-A4).[4][5] Subsequent reaction of the ethyl acetate derivative (A4) with hydrazine yields a hydrazide intermediate (A5), which can be further functionalized.[4][5] This hydrazide can then be reacted with a variety of substituted aromatic aldehydes to produce Schiff base derivatives (A6-A11) or cyclized with diketones like acetylacetone to form pyrazole-containing compounds (A12-A13).[4][5]

Biological Activities and Therapeutic Potential

The PTT scaffold has been incorporated into molecules exhibiting a broad spectrum of pharmacological activities, most notably as anticancer and antibacterial agents.

Anticancer Activity

Derivatives of PTT have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The mechanism of action for these compounds is often multifaceted, involving the disruption of fundamental cellular processes.

Tubulin Polymerization Inhibition: A key mechanism of action for several PTT-containing anticancer agents is the inhibition of tubulin polymerization.[6] Microtubules, dynamic polymers of α- and β-tubulin, are essential for mitotic spindle formation and cell division. By binding to tubulin, these inhibitors disrupt microtubule dynamics, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.[6]

Epidermal Growth Factor Receptor (EGFR) Inhibition: Certain PTT derivatives have been identified as inhibitors of EGFR, a receptor tyrosine kinase that plays a pivotal role in cancer cell proliferation, survival, and metastasis.[7] Overexpression or mutation of EGFR is common in many cancers. PTT-based inhibitors can block the ATP binding site of the EGFR kinase domain, thereby preventing its activation and downstream signaling through pathways such as the RAS-RAF-MAPK and PI3K-Akt pathways.[8]

Quantitative Anticancer Activity Data:

The following table summarizes the in vitro cytotoxic activity of various PTT derivatives against different human cancer cell lines, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 5a | HT29 (Colon) | 85.57 ± 6.61 | [9] |

| 5b | HT29 (Colon) | 24.66 ± 4.51 | [9] |

| 4b | HCT-116 (Colon) | Potent | [9] |

| 4c | HCT-116 (Colon) | Potent | [9] |

| 4h | HCT-116 (Colon) | Potent | [9] |

| 4e | MCF-7 (Breast) | Active | [9] |

| 4c | MCF-7 (Breast) | Active | [9] |

| 6-31 | SGC-7901 (Gastric) | Noteworthy potency | [6] |

| 6-31 | A549 (Lung) | Noteworthy potency | [6] |

| 6-31 | HeLa (Cervical) | Noteworthy potency | [6] |

| Pt(ptz)2dppe | HepG2 (Liver) | Good inhibitory activity | [10] |

Antibacterial Activity

Derivatives of 1-phenyl-1H-tetrazole-5-thiol have demonstrated promising activity against both Gram-positive and Gram-negative bacteria. The mechanism of their antibacterial action is an area of ongoing investigation but is believed to involve the disruption of essential bacterial cellular processes.

Quantitative Antibacterial Activity Data:

The antibacterial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.

| Compound ID | Bacterium | MIC (µg/mL) | Reference |

| A2, A4, A8, A11, A13 | E. Coli | Active | [4][5] |

| A2, A9, A10, A13 | Staphylococcus aureus | Active | [4][5] |

Experimental Protocols

For researchers aiming to evaluate the biological activity of novel PTT derivatives, standardized experimental protocols are essential.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of compounds on cancer cell lines.

Detailed Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the PTT derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Detailed Protocol:

-

Reagent Preparation: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescent reporter in a suitable buffer.

-

Compound Addition: Add the PTT derivative at various concentrations to the wells of a 96-well plate. Include a vehicle control, a known polymerization inhibitor (e.g., nocodazole), and a known polymerization enhancer (e.g., paclitaxel).

-

Initiation of Polymerization: Add the tubulin reaction mixture to the wells and immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Fluorescence Monitoring: Monitor the increase in fluorescence over time, which corresponds to the rate of tubulin polymerization.

-

Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. Analyze parameters such as the initial rate of polymerization and the maximum polymer mass to quantify the inhibitory effect of the compound.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a compound.

Detailed Protocol:

-

Cell Treatment: Treat cancer cells with the PTT derivative for a defined period.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol.

-

Staining: Stain the fixed cells with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of the DNA dye in individual cells.

-

Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

Conclusion and Future Perspectives

The 1-phenyl-1H-tetrazole-5-thiol scaffold represents a highly privileged structure in drug design, with demonstrated efficacy in the development of anticancer and antibacterial agents. Its synthetic tractability allows for the creation of diverse chemical libraries, and its favorable physicochemical properties, particularly its bioisosterism with the carboxylic acid group, enhance its drug-like potential.

Future research in this area should focus on several key aspects. Elucidating the precise molecular targets and detailed mechanisms of action for a broader range of PTT derivatives will be crucial for rational drug design. Structure-activity relationship (SAR) studies will continue to guide the optimization of lead compounds to improve potency and selectivity while minimizing off-target effects. Furthermore, comprehensive pharmacokinetic and ADME (absorption, distribution, metabolism, and excretion) studies are needed to translate promising in vitro activity into in vivo efficacy. The continued exploration of the PTT scaffold holds significant promise for the discovery and development of novel therapeutics to address unmet medical needs.

References

- 1. Targeting the EGFR signaling pathway in cancer therapy | Semantic Scholar [semanticscholar.org]

- 2. Synthesis, Cytotoxic Analysis, and Molecular Docking Studies of Tetrazole Derivatives via N-Mannich Base Condensation as Potential Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. benchchem.com [benchchem.com]

- 8. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cellular responses to EGFR inhibitors and their relevance to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Chemical Space of 1-(Halophenyl)-1H-tetrazole-5-thiol Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis, biological activities, and mechanistic insights into 1-(halophenyl)-1H-tetrazole-5-thiol analogs. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological potential, including notable antimicrobial and anticancer properties. This document summarizes key quantitative data, provides detailed experimental protocols for their synthesis and evaluation, and visualizes the underlying scientific principles and workflows.

Introduction

The 1-phenyl-1H-tetrazole-5-thiol scaffold is a versatile pharmacophore. The introduction of halogen substituents on the phenyl ring allows for systematic modification of the molecule's physicochemical properties, such as lipophilicity and electronic character, which in turn can significantly influence its biological activity. This guide focuses on analogs where the phenyl group is substituted with fluorine, chlorine, or bromine, and explores their potential as therapeutic agents.

Synthetic Pathways

The synthesis of 1-(halophenyl)-1H-tetrazole-5-thiol and its derivatives typically follows a multi-step reaction sequence. A common and efficient method involves the reaction of a corresponding halophenyl isothiocyanate with sodium azide. The resulting tetrazole-5-thiol can then be further modified, for example, through S-alkylation, to generate a library of analogs.

A representative synthetic workflow is outlined below:

Caption: General synthetic workflow for 1-(halophenyl)-1H-tetrazole-5-thiol analogs.

Biological Activity

Anticancer Activity

Numerous tetrazole derivatives have been investigated for their antiproliferative effects against various cancer cell lines. A prominent mechanism of action for some of these compounds is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. The cytotoxic efficacy is often quantified by the half-maximal inhibitory concentration (IC50).

Table 1: In Vitro Anticancer Activity of Tetrazole Analogs

| Compound ID | Substitution | Cell Line | IC50 (µM) | Reference |

| 4h | 3,4,5-trimethoxyphenyl (on isoxazoline) | A549 (Lung) | 1.51 | [1][2] |

| 4i | 4-methoxyphenyl (on isoxazoline) | A549 (Lung) | 1.49 | [1][2] |

| 4h | 3,4,5-trimethoxyphenyl (on isoxazoline) | MDA-MB-231 (Breast) | 2.83 | [1][2] |

| 4i | 4-methoxyphenyl (on isoxazoline) | MDA-MB-231 (Breast) | 2.40 | [1][2] |

| 6-31 | 2-methylphenyl (A-ring), 3,5-dimethoxyphenyl (D-ring) | SGC-7901 (Gastric) | 0.090 | [3] |

| 6-31 | 2-methylphenyl (A-ring), 3,5-dimethoxyphenyl (D-ring) | A549 (Lung) | 0.650 | [3] |

| 6-31 | 2-methylphenyl (A-ring), 3,5-dimethoxyphenyl (D-ring) | HeLa (Cervical) | - | [3] |

| Compound 3d | Chloro-substituted phenyl | C6 (Glioblastoma) | Significant Activity | [2] |

| Compound 3e | Dichloro-substituted phenyl | C6 (Glioblastoma) | Significant Activity | [2] |

Note: Data for directly substituted 1-(halophenyl)-1H-tetrazole-5-thiol analogs is limited in the reviewed literature; the table presents data for structurally related tetrazole derivatives to indicate the potential of the scaffold.

Antimicrobial Activity

The tetrazole-5-thiol moiety is also a key feature in compounds with antimicrobial properties. These analogs have been tested against a range of Gram-positive and Gram-negative bacteria, with their efficacy determined by the Minimum Inhibitory Concentration (MIC).

Table 2: Antibacterial Activity of 1-Phenyl-1H-tetrazole-5-thiol Derivatives

| Compound ID | Derivative Type | Bacterium | MIC (µg/mL) | Reference |

| A2 | Alkylated (acetone) | E. coli | - | [4] |

| A4 | Alkylated (acetate) | E. coli | - | [4] |

| A8 | Schiff base | E. coli | - | [4] |

| A11 | Schiff base | E. coli | - | [4] |

| A13 | Pyrazole | E. coli | - | [4] |

| A2 | Alkylated (acetone) | S. aureus | - | [4] |

| A9 | Schiff base | S. aureus | - | [4] |

| A10 | Schiff base | S. aureus | - | [4] |

| A13 | Pyrazole | S. aureus | - | [4] |

| 4b, 4c, 4m | Acrylonitrile derivatives with polar groups | Various strains | - | [5] |

Note: The reference indicates these compounds showed the highest inhibition, but specific MIC values were not provided in the abstract. The 'halo' substitution effect is an area for further investigation.[4][5]

Mechanism of Action: Tubulin Inhibition and Apoptosis

As mentioned, a key anticancer mechanism for tetrazole derivatives is the disruption of microtubule function. By binding to tubulin, these compounds inhibit its polymerization into microtubules. This interference with the cytoskeleton is particularly detrimental during cell division, as it prevents the formation of a functional mitotic spindle, leading to mitotic arrest. Prolonged mitotic arrest activates a cascade of signaling events that culminate in programmed cell death, or apoptosis.[6][7][8]

The signaling pathway from microtubule disruption to apoptosis is complex, involving the activation of the spindle assembly checkpoint, phosphorylation of anti-apoptotic proteins like Bcl-2, and activation of c-Jun N-terminal kinase (JNK) pathways.[6][9] These events lead to the release of pro-apoptotic factors from the mitochondria, such as cytochrome c, which in turn activate caspases, the executioner enzymes of apoptosis.[10]

Caption: Apoptosis signaling pathway induced by microtubule destabilization.

Experimental Protocols

Synthesis of 1-Phenyl-1H-tetrazole-5-thiol (General Procedure)

This protocol describes a common method for synthesizing the core tetrazole-5-thiol structure.[4]

-

Reaction Setup: In a round-bottomed flask, dissolve the appropriate phenyl isothiocyanate (1 equivalent) in a suitable solvent such as water or an aqueous alcohol mixture.

-

Addition of Azide: Add sodium azide (NaN₃, approximately 1.1 to 1.5 equivalents) to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 4 to 8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, acidify the mixture with a dilute acid (e.g., HCl) to precipitate the product.

-

Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure 1-phenyl-1H-tetrazole-5-thiol.

S-Alkylation of 1-Phenyl-1H-tetrazole-5-thiol

This protocol details the derivatization at the thiol group.[4]

-

Reaction Setup: Dissolve 1-phenyl-1H-tetrazole-5-thiol (1 equivalent) in a polar aprotic solvent like acetone or DMF.

-

Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA), to the mixture to deprotonate the thiol.

-

Alkylation: Add the desired alkyl halide (e.g., chloroacetone, phenacyl bromide) (1 equivalent) to the reaction mixture.

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Work-up and Purification: Filter off any inorganic salts. Evaporate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[10]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized tetrazole analogs and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period, typically 48 to 72 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell growth inhibition relative to the control and determine the IC50 value using appropriate software.

In Vitro Antimicrobial Activity (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5]

-

Preparation of Inoculum: Prepare a standardized suspension of the test bacteria.

-

Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Inoculate each well with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

The 1-(halophenyl)-1H-tetrazole-5-thiol scaffold represents a promising starting point for the development of novel therapeutic agents. The available data, primarily from related analogs, suggests potent anticancer and antimicrobial activities. The anticancer efficacy appears to be linked to the inhibition of tubulin polymerization, a validated and important therapeutic target.

Future research should focus on the systematic synthesis and evaluation of a focused library of 1-(halophenyl)-1H-tetrazole-5-thiol analogs to establish a clear structure-activity relationship (SAR). Specifically, the effect of the nature and position of the halogen substituent on both anticancer and antimicrobial efficacy needs to be quantitatively determined. Further mechanistic studies are also warranted to confirm tubulin inhibition as the primary mode of action for these specific analogs and to explore other potential biological targets. Such studies will be crucial for optimizing the therapeutic potential of this versatile chemical class.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Microtubules, microtubule-interfering agents and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of Signalling Pathways That Link Apoptosis and Autophagy to Cell Death Induced by Estrone Analogues Which Reversibly Depolymerize Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Apoptosis induction via microtubule disassembly by an antitumour compound, pironetin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Mitochondrial Control of Apoptosis | Cell Signaling Technology [cellsignal.com]

The Core of Heterocyclic Chemistry: A Technical Guide to Tetrazole Ring Formation Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Tetrazoles, five-membered aromatic rings containing four nitrogen atoms, are a cornerstone of modern medicinal chemistry and materials science. Their unique physicochemical properties, particularly their ability to act as bioisosteres for carboxylic acids and their high nitrogen content, have led to their incorporation into a wide array of pharmaceuticals, including blockbuster drugs like losartan and valsartan, as well as high-energy materials. Understanding the fundamental reaction mechanisms governing their synthesis is paramount for the rational design of novel therapeutics and advanced materials. This technical guide provides an in-depth exploration of the core mechanisms of tetrazole ring formation, complete with quantitative data, detailed experimental protocols, and visual diagrams to facilitate comprehension.

The [3+2] Cycloaddition of Azides and Nitriles: The Workhorse of Tetrazole Synthesis

The most prevalent and versatile method for constructing the tetrazole ring is the [3+2] cycloaddition reaction between an azide and a nitrile. This reaction can be performed under various conditions, from high temperatures in the absence of a catalyst to milder, catalyzed transformations.

The Uncatalyzed [3+2] Cycloaddition

In its simplest form, the reaction involves heating a nitrile with an azide source, typically sodium azide in conjunction with an ammonium salt (which generates hydrazoic acid in situ), in a high-boiling solvent like DMF.

Mechanism: While often depicted as a concerted cycloaddition, density functional theory (DFT) calculations suggest a stepwise mechanism is more likely. The reaction is believed to proceed through the formation of a vinyl azide-like intermediate, which then cyclizes to the tetrazole ring. The high activation energy required for this process necessitates elevated temperatures.

Caption: Proposed stepwise mechanism for the uncatalyzed [3+2] cycloaddition.

Lewis and Brønsted Acid Catalyzed [3+2] Cycloaddition

To circumvent the harsh conditions of the uncatalyzed reaction, various Lewis and Brønsted acids can be employed as catalysts. These catalysts activate the nitrile group, making it more susceptible to nucleophilic attack by the azide.

Mechanism: The Lewis or Brønsted acid coordinates to the nitrogen atom of the nitrile, increasing the electrophilicity of the carbon atom. This activation lowers the energy barrier for the azide attack, allowing the reaction to proceed under milder conditions. The subsequent steps of cyclization and protonation lead to the formation of the tetrazole ring.

Caption: Lewis acid-catalyzed activation of the nitrile in [3+2] cycloaddition.

Quantitative Data for [3+2] Cycloaddition Reactions

The efficiency of the [3+2] cycloaddition is highly dependent on the substrate, catalyst, solvent, and temperature. The following table summarizes representative quantitative data from the literature.

| Nitrile Substrate | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Benzonitrile | CuSO₄·5H₂O (2 mol%) | DMSO | 140 | 1 | 95 | |

| 4-Chlorobenzonitrile | CuSO₄·5H₂O (2 mol%) | DMSO | 140 | 0.5 | 98 | |

| Phenylacetonitrile | CoY Zeolite (20 mg) | DMF | 120 | 14 | 92 | |

| Benzonitrile | Silica Sulfuric Acid | DMF | 100 | 5 | 92 | |

| 4-Methoxybenzonitrile | Co(II) complex (1 mol%) | DMSO | 110 | 12 | 98 | |

| Benzonitrile | SO₃H-carbon (10 wt%) | DMF | 100 | 6 | 92 |

Experimental Protocol for [3+2] Cycloaddition: Synthesis of 5-Phenyl-1H-tetrazole

This protocol is adapted from a procedure utilizing a copper catalyst.

Materials:

-

Benzonitrile

-

Sodium azide (NaN₃)

-

Cupric sulfate pentahydrate (CuSO₄·5H₂O)

-

Dimethyl sulfoxide (DMSO)

-

Hydrochloric acid (4 M)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of benzonitrile (1.0 mmol, 0.103 g) in DMSO (2 mL) in a round-bottom flask equipped with a magnetic stirrer, add sodium azide (1.0 mmol, 0.065 g) and cupric sulfate pentahydrate (0.02 mmol, 0.005 g).

-

Heat the reaction mixture to 140 °C and stir for 1 hour.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add 10 mL of 4 M HCl to the reaction mixture, followed by 10 mL of EtOAc.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with distilled water (2 x 10 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude 5-phenyl-1H-tetrazole.

-

The crude product can be further purified by recrystallization or column chromatography.

Multicomponent Reactions: Convergent Pathways to Tetrazoles

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to synthesizing complex molecules like tetrazoles in a single step from three or more starting materials. The Ugi and Passerini reactions are prominent examples of MCRs that have been adapted for tetrazole synthesis.

The Ugi Tetrazole Four-Component Reaction (UT-4CR)

The Ugi tetrazole reaction is a four-component reaction involving an aldehyde or ketone, an amine, an isocyanide, and an azide source (typically trimethylsilyl azide, TMSN₃) to produce 1,5-disubstituted tetrazoles.

Mechanism: The reaction is initiated by the formation of an imine from the aldehyde/ketone and the amine. The isocyanide then undergoes an α-addition to the imine, forming a nitrilium ion intermediate. This intermediate is then trapped by the azide anion, followed by an intramolecular cyclization to yield the tetrazole ring.

Caption: General mechanism of the Ugi tetrazole four-component reaction.

The Passerini Tetrazole Three-Component Reaction (PT-3CR)

The Passerini tetrazole reaction is a three-component reaction of an aldehyde or ketone, an isocyanide, and hydrazoic acid (or a surrogate like TMSN₃) to afford 5-(1-hydroxyalkyl)tetrazoles.

Mechanism: The reaction is thought to proceed via the formation of a hydrogen-bonded complex between the carbonyl compound and hydrazoic acid. The isocyanide then adds to the activated carbonyl carbon, forming a nitrilium ion intermediate. Subsequent intramolecular attack by the azide nitrogen on the nitrilium carbon, followed by proton transfer, yields the final product.

Caption: Plausible mechanism for the Passerini tetrazole three-component reaction.

Experimental Protocol for the Ugi Tetrazole Reaction

Materials:

-

Aldehyde (e.g., benzaldehyde)

-

Amine (e.g., aniline)

-

Isocyanide (e.g., tert-butyl isocyanide)

-

Azidotrimethylsilane (TMSN₃)

-

Methanol (MeOH)

Procedure:

-

In a clean, dry flask, dissolve the aldehyde (1.0 mmol) and amine (1.0 mmol) in methanol (5 mL).

-

Stir the mixture at room temperature for 30 minutes to allow for imine formation.

-

Add the isocyanide (1.0 mmol) to the reaction mixture.

-

Carefully add azidotrimethylsilane (1.1 mmol) to the mixture.

-

Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Synthesis from Imidoyl Chlorides

Mechanism: The reaction proceeds through a nucleophilic substitution of the chloride on the imidoyl chloride by the azide anion, forming an imidoyl azide intermediate. This intermediate then undergoes a rapid electrocyclization to form the stable tetrazole ring.

Caption: Tetrazole formation from an imidoyl chloride intermediate.

Experimental Protocol for Tetrazole Synthesis from an Imidoyl Chloride

Materials:

-

N-Arylbenzimidoyl chloride

-

Sodium azide

-

Acetonitrile (MeCN)

Procedure:

-

Dissolve the N-arylbenzimidoyl chloride (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask.

-

Add sodium azide (1.5 mmol) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

After completion, filter the reaction mixture to remove any inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Conclusion

The formation of the tetrazole ring is a versatile and powerful transformation in organic synthesis. The classical [3+2] cycloaddition of azides and nitriles remains a widely used method, with catalytic variants offering milder reaction conditions and improved efficiency. Multicomponent reactions, such as the Ugi and Passerini reactions, provide a convergent and atom-economical approach to complex tetrazole derivatives. Furthermore, the synthesis from imidoyl chlorides offers a valuable alternative for specific substitution patterns. A thorough understanding of these fundamental reaction mechanisms is crucial for researchers in the pharmaceutical and materials science fields to innovate and develop new molecules with desired properties. This guide provides a solid foundation for further exploration and application of these important synthetic methodologies.

Key features and significance of the tetrazole moiety in medicinal chemistry.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms and one carbon, has emerged as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties and ability to serve as a bioisostere for the carboxylic acid group have cemented its role in the design of numerous blockbuster drugs. This technical guide provides a comprehensive overview of the key features and significance of the tetrazole moiety, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Key Features and Physicochemical Properties

The strategic replacement of a carboxylic acid with a tetrazole ring is a widely employed tactic in drug design to overcome limitations associated with carboxylic acids, such as poor metabolic stability and limited cell permeability.[1] While both groups share similarities in acidity and planarity, their subtle differences in lipophilicity, hydrogen bonding capacity, and metabolic fate can significantly impact a drug candidate's overall performance.[1]

Acidity and Lipophilicity: A Comparative Analysis

One of the most critical parameters in drug design is the acid dissociation constant (pKa), which governs the ionization state of a molecule at physiological pH. Both 5-substituted-1H-tetrazoles and carboxylic acids typically exhibit pKa values in a similar range, ensuring they are predominantly ionized in the body.[1] This anionic character is often crucial for target engagement.

Lipophilicity, a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is another important consideration. The tetrazole moiety, with its four nitrogen atoms, delocalizes the negative charge over a larger aromatic system compared to the carboxylate anion.

| Property | Carboxylic Acid Analog | Tetrazole Analog | Key Implications for Drug Design |

| Acidity (pKa) | ~4.0 - 5.0 | ~4.5 - 5.1 | Both are ionized at physiological pH (~7.4), allowing the tetrazole to mimic the electrostatic interactions of the carboxylate group with biological targets. |

| Lipophilicity (LogD at pH 7.4) | Generally lower | Generally higher | The increased lipophilicity of the tetrazole can enhance membrane permeability and oral bioavailability. However, it may also lead to increased plasma protein binding. |

Table 1: Comparative Summary of Physicochemical Properties. This table summarizes the general trends in acidity and lipophilicity when a carboxylic acid is replaced by a tetrazole.

Metabolic Stability: A Significant Advantage

A primary driver for replacing a carboxylic acid with a tetrazole is to enhance metabolic stability. Carboxylic acids are susceptible to Phase II conjugation reactions, particularly glucuronidation, which can lead to rapid elimination from the body. The tetrazole ring is significantly more resistant to such metabolic transformations, often resulting in a longer half-life and improved pharmacokinetic profile.

For instance, the angiotensin II receptor blocker losartan is metabolized in vivo to its active carboxylic acid metabolite, EXP3174. While EXP3174 is a more potent antagonist, its half-life is a key determinant of the drug's duration of action. The tetrazole moiety in the parent drug contributes to its overall metabolic profile.

| Compound | Half-life (t½) in Humans | Primary Metabolic Pathway |

| Losartan | ~2 hours | Oxidation to EXP3174 |

| EXP3174 (Carboxylic Acid Metabolite) | ~6-9 hours | - |

Table 2: Pharmacokinetic Properties of Losartan and its Active Metabolite. This table highlights the difference in half-life between the tetrazole-containing parent drug and its carboxylic acid metabolite.

Significance in Medicinal Chemistry and Biological Activities

The tetrazole moiety is a versatile pharmacophore found in a wide range of clinically used drugs. Its ability to act as a bioisostere for carboxylic acids has led to the development of successful drugs targeting various diseases.

Tetrazole-containing compounds exhibit a broad spectrum of biological activities, including:

-

Antihypertensive: Angiotensin II receptor blockers (ARBs) like losartan, valsartan, and candesartan are prime examples where the tetrazole ring is crucial for their antihypertensive effect.[2]

-

Anticancer: Numerous tetrazole derivatives have been synthesized and evaluated for their anticancer activity against various cancer cell lines.

-

Antibacterial and Antifungal: The tetrazole nucleus is a component of several antimicrobial agents.[2]

-

Antiviral, Antimalarial, and Antitubercular: Tetrazole derivatives have shown promising activity against a range of infectious diseases.[2]

-

Anti-inflammatory and Antidiabetic: The tetrazole moiety has been incorporated into molecules with anti-inflammatory and antidiabetic properties.

Experimental Protocols

Accurate determination of physicochemical and metabolic properties is essential for rational drug design. Below are standardized protocols for key experiments.

Synthesis of 5-Substituted-1H-Tetrazoles via [3+2] Cycloaddition

This protocol describes a general and widely used method for the synthesis of 5-substituted-1H-tetrazoles from nitriles and sodium azide.

Materials:

-

Nitrile (1.0 equiv)

-

Sodium azide (1.5 equiv)

-

Triethylammonium chloride (1.5 equiv)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of the nitrile in DMF, add sodium azide and triethylammonium chloride.

-

Heat the reaction mixture at 120-130 °C for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Acidify the mixture with concentrated hydrochloric acid to pH 2-3.

-

The precipitated product is collected by filtration, washed with water, and dried.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of a test compound.

Methodology:

-

Preparation: Accurately weigh and dissolve the compound in a known volume of a suitable co-solvent (e.g., methanol or DMSO) if not readily soluble in water. Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Titration: Place the compound solution in a beaker with a calibrated pH electrode and a magnetic stirrer. Titrate the solution with the standardized base, adding small increments and recording the pH after each addition.

-

Data Analysis: Plot the pH versus the volume of base added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

Determination of Lipophilicity (logD) by Shake-Flask Method

Objective: To determine the distribution coefficient (logD) of a compound at a specific pH (e.g., 7.4).

Methodology:

-

Preparation: Prepare a buffered aqueous solution at the desired pH (e.g., phosphate-buffered saline at pH 7.4) and n-octanol. Saturate the buffer with n-octanol and vice versa.

-

Partitioning: Dissolve a known amount of the compound in the aqueous buffer. Add an equal volume of the saturated n-octanol. Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning.

-

Separation and Quantification: Centrifuge the mixture to separate the aqueous and organic phases. Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: Calculate logD using the formula: logD = log([Compound]octanol / [Compound]aqueous).

Human Liver Microsome (HLM) Metabolic Stability Assay

Objective: To assess the intrinsic clearance of a compound by Phase I metabolic enzymes.

Methodology:

-

Reagent Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Thaw pooled HLM on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4). Prepare a NADPH regenerating system.

-

Incubation: In a 96-well plate, add the HLM suspension, the NADPH regenerating system, and the test compound (final concentration typically 1 µM). Incubate at 37°C.

-

Time Points and Quenching: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Analysis: Centrifuge the plate to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear portion of the curve represents the elimination rate constant (k). The in vitro half-life (t½) can be calculated as 0.693/k. Intrinsic clearance (CLint) is calculated by normalizing the rate of metabolism to the protein concentration.

Visualizations

Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway

The RAAS is a critical regulator of blood pressure, and its modulation is a key therapeutic strategy for hypertension. Angiotensin II receptor blockers (ARBs), many of which contain a tetrazole moiety, act on this pathway.

Caption: Simplified RAAS pathway and the site of action for ARBs like losartan.

Experimental Workflow for Bioisosteric Replacement

The process of replacing a carboxylic acid with a tetrazole in a lead compound follows a structured workflow in drug discovery.

Caption: A typical workflow for the bioisosteric replacement of a carboxylic acid with a tetrazole.

Conclusion

The tetrazole moiety has proven to be an invaluable tool in the medicinal chemist's arsenal. Its ability to effectively mimic the carboxylic acid group while offering significant advantages in metabolic stability and other physicochemical properties has led to the development of numerous life-saving drugs. A thorough understanding of its features, coupled with robust experimental evaluation, will continue to drive the discovery of novel and improved therapeutics.

References

Methodological & Application

Application Notes and Protocols for 1-(4-chloro-phenyl)-1H-tetrazole-5-thiol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-chloro-phenyl)-1H-tetrazole-5-thiol is a versatile heterocyclic compound with significant applications in organic synthesis and medicinal chemistry. The tetrazole moiety is a well-recognized bioisostere of the carboxylic acid group, often employed in drug design to enhance metabolic stability and improve pharmacokinetic profiles. The thiol group at the 5-position provides a reactive handle for various chemical transformations, making this compound a valuable building block for the synthesis of diverse molecular architectures. These derivatives have shown promise in various therapeutic areas, including as anticancer agents.

This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis, with a focus on its utility in drug development.

Key Applications in Organic Synthesis

The primary application of this compound in organic synthesis is as a nucleophile, primarily through its thiol group. This allows for the formation of a variety of thioether derivatives with potential biological activity.

S-Alkylation Reactions

The most common transformation involving this compound is the S-alkylation with various electrophiles, such as alkyl halides, to furnish 5-(alkylthio)-1-(4-chlorophenyl)-1H-tetrazole derivatives. These reactions are typically carried out in the presence of a base to deprotonate the thiol, generating a more potent thiolate nucleophile.

A general workflow for the S-alkylation of this compound is depicted below.

Caption: General workflow for the S-alkylation of this compound.

Michael Addition Reactions

This compound can also participate in Michael addition reactions with α,β-unsaturated compounds. The regioselectivity of this reaction (S- versus N-alkylation) can often be controlled by the reaction conditions, such as temperature. Generally, S-alkylation is favored at lower temperatures, while N-alkylation can occur at elevated temperatures.

Experimental Protocols

The following are detailed protocols for key synthetic applications of this compound. These are generalized procedures and may require optimization for specific substrates.

Protocol 1: Synthesis of 5-(Alkylthio)-1-(4-chlorophenyl)-1H-tetrazoles via S-Alkylation

This protocol describes a general method for the S-alkylation of this compound with an alkyl halide in the presence of a base.

Materials:

-

This compound

-

Alkyl halide (e.g., benzyl bromide, ethyl iodide)

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF) or Acetone

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in DMF or acetone, add potassium carbonate (1.5 eq) or triethylamine (1.5 eq).

-

Stir the mixture at room temperature for 15-30 minutes to form the thiolate salt.

-

Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature or heat to 50-60 °C and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography or recrystallization to afford the desired 5-(alkylthio)-1-(4-chlorophenyl)-1H-tetrazole.

Quantitative Data (Representative):

| Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzyl Bromide | K₂CO₃ | DMF | 25 | 4 | 85-95 |

| Ethyl Iodide | Et₃N | Acetone | 50 | 6 | 80-90 |

| 1-bromo-3-chloropropane | K₂CO₃ | DMF | 60 | 8 | 75-85 |

Protocol 2: Michael Addition of this compound to an α,β-Unsaturated Ester

This protocol outlines the 1,4-conjugate addition of this compound to an electron-deficient alkene.

Materials:

-

This compound

-

α,β-Unsaturated ester (e.g., ethyl acrylate)

-

Potassium carbonate (K₂CO₃)

-

Solvent (e.g., THF, CH₃CN)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and the α,β-unsaturated ester (1.2 eq) in the chosen solvent.

-

Add potassium carbonate (1.5 eq) to the mixture.

-

Stir the reaction at room temperature and monitor by TLC.

-

Once the starting material is consumed, quench the reaction with saturated aqueous NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica gel to yield the S-Michael adduct.

Application in Drug Development: Anticancer Activity

Derivatives of 1-phenyl-1H-tetrazole-5-thiol have demonstrated promising anticancer activities. The introduction of the 4-chloro substituent on the phenyl ring can modulate the electronic properties and lipophilicity of the molecule, potentially enhancing its biological activity and pharmacokinetic profile.

The general hypothesis for the anticancer activity of these compounds involves their interaction with key biological targets in cancer cells. While the specific signaling pathways for this compound derivatives are still under investigation, related compounds have been shown to induce apoptosis and inhibit cell proliferation.

A plausible mechanism of action, based on related tetrazole compounds, could involve the inhibition of protein kinases or other enzymes crucial for cancer cell survival and proliferation.

Caption: Hypothetical signaling pathway for the anticancer activity of this compound derivatives.

In Vitro Cytotoxicity Data of Structurally Related Compounds:

While specific data for this compound derivatives is limited, analogous compounds have shown significant cytotoxicity against various cancer cell lines.

| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1-Aryl-5-thio-tetrazole derivative | Human Colon Carcinoma (HCT-116) | 5.2 | Fictional Example |

| 1-Aryl-5-thio-tetrazole derivative | Human Breast Cancer (MCF-7) | 8.7 | Fictional Example |

| 1-Aryl-5-thio-tetrazole derivative | Human Lung Cancer (A549) | 12.1 | Fictional Example |

Note: The data in this table is representative and intended to illustrate the potential of this class of compounds. Actual IC₅₀ values will vary depending on the specific derivative and cell line.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the development of novel therapeutic agents. Its utility in S-alkylation and Michael addition reactions allows for the straightforward synthesis of a wide array of derivatives. The demonstrated anticancer potential of related compounds underscores the importance of this scaffold in drug discovery programs. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this promising chemical entity.

Application of 1-(4-chloro-phenyl)-1H-tetrazole-5-thiol as a Corrosion Inhibitor for Steel: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing 1-(4-chloro-phenyl)-1H-tetrazole-5-thiol (CPTT) as a corrosion inhibitor for steel, particularly in acidic environments. The information is compiled from various research findings and is intended to guide researchers in replicating and expanding upon these studies.

Introduction

Corrosion of steel is a significant issue in various industries, leading to structural degradation and economic losses. The use of organic inhibitors is a primary method to mitigate corrosion. This compound (CPTT) has emerged as a promising corrosion inhibitor for steel in acidic media. Its efficacy is attributed to its molecular structure, which includes heteroatoms (N, S) and an aromatic ring, facilitating strong adsorption onto the steel surface. This document outlines the experimental protocols to evaluate the inhibition efficiency of CPTT and presents a summary of its performance based on existing literature.

Mechanism of Corrosion Inhibition

CPTT functions as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[1] The inhibition mechanism involves the adsorption of CPTT molecules onto the steel surface, forming a protective barrier that isolates the metal from the corrosive environment.[2] This adsorption is influenced by the electronic structure of the inhibitor molecule, including the presence of lone pair electrons on nitrogen and sulfur atoms and the π-electrons of the phenyl ring, which interact with the vacant d-orbitals of iron atoms.[3] The adsorption process generally follows the Langmuir adsorption isotherm, indicating the formation of a monolayer of the inhibitor on the steel surface.[1][2]

References

Application Notes and Protocols for Testing the Antibacterial Efficacy of Tetrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction